3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
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Overview
Description
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound with the molecular formula C10H14N2. It belongs to the class of benzodiazepines, which are known for their psychoactive properties. This compound is characterized by a benzene ring fused with a diazepine ring, and it has a methyl group attached to the third carbon of the diazepine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an appropriate ketone or aldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or aminated derivatives .
Scientific Research Applications
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Researchers study its interactions with biological targets to understand its potential therapeutic effects.
Medicine: It serves as a lead compound in the development of new psychoactive drugs.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptor subunits, and the pathways involved are related to neurotransmitter modulation .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Uniqueness
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the third position of the diazepine ring distinguishes it from other benzodiazepine derivatives and contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-6-12-10-5-3-2-4-9(10)7-11-8/h2-5,8,11-12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIUMKCATAQABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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